2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially participate in various types of intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .Scientific Research Applications
1. Anticonvulsant Applications
Compounds structurally related to 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one have been studied for their potential as anticonvulsant drugs. The crystal structures of these compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, indicate a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, potentially contributing to their pharmacological properties (Georges, Vercauteren, Evrard, & Durant, 1989).
2. Anti-inflammatory and Analgesic Effects
Research on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, which share a similar chemical structure, has revealed their analgesic and anti-inflammatory effects. These compounds have been shown to be more active than traditional nonsteroidal anti-inflammatory drugs in certain tests, without showing gastric ulcerogenic effects (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).
3. Antimicrobial Activity
Compounds incorporating elements of this compound have demonstrated significant antimicrobial activity against a range of microorganisms. This includes efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as various fungi (Suresh, Lavanya, & Rao, 2016).
4. Antitumor Activity
Some derivatives of this compound, particularly those incorporating N-piperazines, have shown promising antitumor activity. Compounds such as 7-{2-[1-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxopropylidene]hydrazinyl}-4-methyl-2H-chromen-2-one have exhibited potent activity against various cancer cell lines (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).
5. Neuropharmacological Applications
The structural family of this compound has been explored for their neuropharmacological potential. Derivatives with similar structures have been found to act as potent and selective adenosine A2a receptor antagonists, showing promise for the treatment of conditions like Parkinson's disease (Vu et al., 2004).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Future Directions
Properties
IUPAC Name |
2-[[1-(7H-purin-6-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N10O/c28-14-2-1-13(27-11-18-8-23-27)24-26(14)7-12-3-5-25(6-4-12)17-15-16(20-9-19-15)21-10-22-17/h1-2,8-12H,3-7H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLONXXQBRZQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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